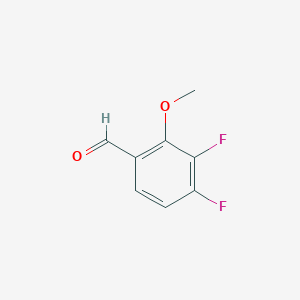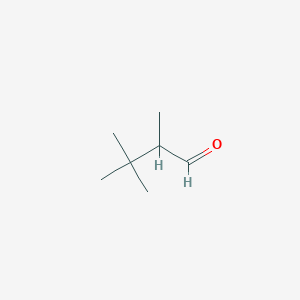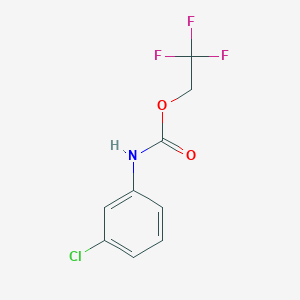![molecular formula C15H11F3O2 B1334447 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 667437-45-8](/img/structure/B1334447.png)
2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde involves various catalytic processes. For instance, a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes has been developed to provide access to trifluoromethylated naphthoquinones . This method represents a novel trans-acyltrifluoromethylation of internal alkynes, which could potentially be applied to the synthesis of related trifluoromethyl benzyl compounds. Additionally, the chemistry of 2-(2-oxo-3-phenylpropyl)benzaldehydes has been explored, leading to the synthesis of various naphthol and naphthoquinone derivatives . These methods could be adapted for the synthesis of compounds structurally similar to 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde has been studied using various spectroscopic techniques. For example, the structure of 2-methoxy-benzaldehyde was analyzed using X-ray crystallography, vibrational spectroscopy, and ab initio calculations, revealing the presence of C–H···O short contacts and dimerization in the solid and liquid states . Similarly, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was characterized by elemental analysis, MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy, with its crystal structure determined by X-ray analysis . These studies provide insights into the molecular interactions and structural features that could be present in 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde.
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives in chemical reactions has been extensively studied. For instance, gold-catalyzed tandem intramolecular heterocyclization/Petasis-Ferrier rearrangement of 2-(prop-2-ynyloxy)benzaldehydes has been reported as a route to benzo[b]oxepin-3(2H)-ones . Moreover, boron trifluoride–etherate in fluorinated alcohols has been used as a promoter system for intramolecular alkyne–aldehyde metathesis of o-(3-arylpropargyloxy)benzaldehydes, leading to the formation of 3-aroyl-2H-chromenes . These reactions highlight the potential transformations that 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde could undergo, given its structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups and molecular structure. For example, the reaction of fluoro-containing 3-oxoesters with benzaldehyde can lead to different products depending on the reaction conditions, demonstrating the influence of fluorine atoms on the reactivity . The presence of the trifluoromethyl group in 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is likely to affect its chemical reactivity and physical properties, such as solubility and boiling point, due to the electron-withdrawing nature of the fluorine atoms.
Aplicaciones Científicas De Investigación
Synthesis and Characterization:
- A study by Sharma, Soni, and Dalai (2012) highlights the use of sulfated Ti-SBA-15 catalyst for the oxidation of benzyl alcohol to benzaldehyde, indicating its role in enhancing the oxidative properties and selectivity for benzaldehyde production (Sharma, Soni & Dalai, 2012).
Catalytic Applications:
- Research by Iraqui, Kashyap, and Rashid (2020) explored the use of NiFe2O4 nanoparticles as a catalyst in the selective oxidation of benzyl alcohol to benzaldehyde, showcasing the efficiency of these nanoparticles under mild conditions (Iraqui, Kashyap & Rashid, 2020).
Environmental Impact and Green Chemistry:
- Caravati, Grunwaldt, and Baiker (2004) studied the selective oxidation of benzyl alcohol to benzaldehyde in supercritical carbon dioxide, emphasizing the environmentally friendly approach and high selectivity of this process (Caravati, Grunwaldt & Baiker, 2004).
Applications in Bioproduction:
- Craig and Daugulis (2013) discussed the bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor, highlighting the potential of biological routes in benzaldehyde production and the importance of optimizing conditions for enhanced yield (Craig & Daugulis, 2013).
Photocatalytic Applications:
- Lima et al. (2017) demonstrated the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride modified by various post-treatment routes, contributing to an environmentally friendly and efficient synthesis process (Lima et al., 2017).
Propiedades
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-6-3-4-11(8-13)10-20-14-7-2-1-5-12(14)9-19/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDJEFILNNPTJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397494 |
Source


|
| Record name | 2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde | |
CAS RN |
667437-45-8 |
Source


|
| Record name | 2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)





